molecular formula C10H18N4 B11714515 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine

Cat. No.: B11714515
M. Wt: 194.28 g/mol
InChI Key: BHRQPPBVLDFOGQ-UHFFFAOYSA-N
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Description

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine is a chemical compound with the molecular formula C10H18N4. It is a heterocyclic compound containing both a pyrazole and a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine can be synthesized using phenylhydrazine and ethyl acetoacetate as starting materials. The synthesis involves cyclization, chloride acetylation, substitution, and deacetalization reactions . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .

Industrial Production Methods: The industrial production of this compound typically avoids the use of highly toxic or expensive reagents. The process is designed to be safe, simple, and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or alcohols, while reduction can produce alkanes or amines .

Scientific Research Applications

1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine is unique due to its specific structural features and the combination of the pyrazole and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

1-[(2-ethylpyrazol-3-yl)methyl]piperazine

InChI

InChI=1S/C10H18N4/c1-2-14-10(3-4-12-14)9-13-7-5-11-6-8-13/h3-4,11H,2,5-9H2,1H3

InChI Key

BHRQPPBVLDFOGQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN2CCNCC2

Origin of Product

United States

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